(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol
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Overview
Description
(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound is characterized by a methoxy group at the 7th position and a methanol group attached to the 2nd position of the dihydrobenzopyran ring.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other related compounds, possibly through binding to active sites or allosteric modulation .
Biochemical Pathways
Related compounds have been found to be involved in various biochemical pathways, including those related to oxidative stress and inflammation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Related compounds have been found to have antioxidant and anti-inflammatory effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of (7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 7-methoxy-2-hydroxyacetophenone with formaldehyde and a suitable catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the corresponding alcohol .
Scientific Research Applications
(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
7-methoxy-3,4-dihydro-2H-1-benzopyran-2-one: This compound is similar in structure but lacks the methanol group.
7-methoxy-2H-1-benzopyran-2-one: Another similar compound with a different substitution pattern on the benzopyran ring
Uniqueness
(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol is unique due to the presence of both the methoxy and methanol groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(7-methoxy-3,4-dihydro-2H-chromen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-9-4-2-8-3-5-10(7-12)14-11(8)6-9/h2,4,6,10,12H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYJKKSPJUOALY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(O2)CO)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180716-14-7 |
Source
|
Record name | (7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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